KETONITRIL
Description
Properties
CAS No. |
142287-55-6 |
|---|---|
Molecular Formula |
C17H12N2OS |
Molecular Weight |
292.361 |
Synonyms |
KETONITRIL |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ketonitriles and Their Derivatives
Transition Metal-Catalyzed Ketonitrile Synthesis
Transition metal catalysis plays a significant role in the formation of carbon-carbon bonds required for ketonitrile synthesis. Different transition metals and catalytic systems have been explored for this purpose.
Palladium-Catalyzed Carbopalladation Reactions
Palladium catalysis has emerged as a powerful tool for the selective synthesis of β-ketonitriles. One notable approach involves the palladium-catalyzed addition of organoboron reagents to dinitriles. This method offers a practical, convenient, and highly selective route to β-ketonitriles with excellent functional group tolerance and a broad substrate scope acs.orgorganic-chemistry.orgnih.govresearchgate.net. The reaction typically employs Pd(acac)₂ as the catalyst, a bipyridine ligand such as 4,4′-dimethyl-2,2′-bipyridine, and an acidic additive like TsOH in a toluene (B28343)/H₂O solvent mixture under an air atmosphere at elevated temperatures, such as 80 °C acs.orgorganic-chemistry.org.
The proposed mechanism for this transformation involves the formation of an arylpalladium species, followed by coordination with the cyano group, carbopalladation, and subsequent hydrolysis to yield the β-ketonitrile product organic-chemistry.org. This method utilizes commercially available starting materials and operates under milder conditions compared to some traditional approaches acs.orgorganic-chemistry.org.
Copper-Catalyzed Aerobic Oxidative Coupling Approaches
Copper catalysis provides a green and efficient alternative for the synthesis of β-ketonitriles through aerobic oxidative coupling. A method has been developed for the copper-catalyzed aerobic oxidative coupling of aromatic alcohols and acetonitrile (B52724) to produce β-ketonitriles. This approach involves the formation of a carbon-carbon bond with the loss of two hydrogen atoms, utilizing molecular oxygen as the terminal oxidant organic-chemistry.orgacs.orgnih.gov.
This method avoids the use of toxic cyanides and harsh conditions often associated with traditional β-ketonitrile synthesis organic-chemistry.org. The reaction is typically carried out using CuCl₂ as the catalyst, KOH as the base, and DMA as the solvent under an oxygen atmosphere at room temperature organic-chemistry.orgamazonaws.com. High yields (up to 86%) have been reported for the synthesis of various β-ketonitriles from aromatic alcohols organic-chemistry.org. The mechanism is thought to involve the oxidation of benzyl (B1604629) alcohols to benzaldehydes, followed by cyanomethylation with acetonitrile, with molecular oxygen playing a crucial role in activating the catalytic system organic-chemistry.org. This method is effective for a range of aromatic alcohols but is not suitable for aliphatic alcohols or other nitriles like propionitrile (B127096) organic-chemistry.org.
Other Transition Metal-Mediated Transformations
Beyond palladium and copper, other transition metals have been explored for their utility in ketonitrile synthesis. While the provided search results primarily highlight palladium and copper catalysis in detail, the broader field of transition metal catalysis encompasses various other transformations that can lead to ketonitrile structures. These might include carbonylative coupling reactions or other addition reactions catalyzed by different transition metals, as referenced in general discussions on β-ketonitrile synthesis methods acs.orgthieme-connect.com. However, specific detailed examples of "other" transition metal-mediated transformations for ketonitrile synthesis were not extensively provided within the scope of the initial search results.
Organocatalytic Approaches to Ketonitrile Synthesis
Organocatalysis, which utilizes small organic molecules as catalysts, offers metal-free and often environmentally benign routes to various organic compounds, including ketonitriles.
N-Heterocyclic Carbene (NHC)-Catalyzed Radical Coupling Reactions
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for various transformations, including radical coupling reactions. An NHC-catalyzed radical coupling reaction between aldehydes and azobis(isobutyronitrile) (AIBN) has been developed for the synthesis of β-ketonitriles, particularly those containing a quaternary carbon center acs.orgorganic-chemistry.orgnih.govacs.org.
This metal-free method allows for the formation of challenging β-ketonitriles under mild conditions organic-chemistry.orgacs.org. The reaction typically involves using NHC precursors and a base like cesium carbonate in a solvent such as toluene at elevated temperatures organic-chemistry.org. The protocol demonstrates broad substrate scope and good functional group tolerance, with reported yields reaching up to >99% for some examples acs.orgorganic-chemistry.orgacs.org. Mechanistic studies suggest a single-electron transfer (SET) process, where the NHC catalyst generates a Breslow intermediate that undergoes electron transfer with AIBN-derived radicals, leading to radical coupling and β-ketonitrile formation organic-chemistry.org.
Proline-Catalyzed Condensation Reactions
Proline, a simple amino acid, is a well-established organocatalyst known for its ability to catalyze aldol (B89426) and other condensation reactions. While proline catalysis is widely applied in asymmetric synthesis, particularly in aldol reactions wikipedia.orgnih.gov, its direct application specifically for the synthesis of ketonitriles through condensation reactions was not explicitly detailed as a primary method in the provided search results. However, β-ketonitriles can participate in condensation reactions, such as Knoevenagel condensation, which can be catalyzed by various bases or potentially organocatalysts like proline in multi-component reactions leading to more complex structures where the β-ketonitrile is a reactant rather than the product of the proline-catalyzed step rsc.orgresearchgate.net. The direct synthesis of ketonitriles via proline-catalyzed condensation reactions of simpler precursors was not a prominent theme in the search results.
Asymmetric Organocatalytic Methodologies
Asymmetric organocatalysis provides a pathway to synthesize chiral ketonitriles with high enantioselectivity. This approach utilizes small organic molecules as catalysts, offering advantages such as reduced toxicity and increased environmental compatibility compared to metal catalysis. nih.gov Chiral β-ketonitriles, possessing a stereogenic center at the α-position, are particularly important as intermediates for the synthesis of chiral 1,3-aminoalcohols and β-hydroxy nitriles. capes.gov.br
One strategy involves the enantioselective electrophilic cyanation of enolate equivalents. While methods for the cyanation of 1,3-dicarbonyl compounds exist, the enantioselective cyanation of boron enolates has been reported as a promising approach for synthesizing chiral β-ketonitriles. capes.gov.br Boron enolates, easily generated from α,β-unsaturated ketones, can undergo cyanation with reagents such as p-toluenesulfonyl cyanide (TsCN) to yield chiral β-ketonitriles with high enantioselectivity. capes.gov.br Mechanistic studies suggest a highly enantioselective process proceeding through a six-membered ring transition state. capes.gov.br
Another organocatalytic approach involves the radical coupling of aldehydes and azobis(isobutyronitrile) (AIBN) catalyzed by N-heterocyclic carbenes (NHCs). organic-chemistry.org This metal-free method allows for the formation of β-ketonitriles, including those with congested quaternary carbon centers, under mild conditions. organic-chemistry.org The reaction is proposed to occur via a single-electron transfer process, where the NHC catalyst generates a Breslow intermediate that interacts with AIBN-derived radicals. organic-chemistry.org This method has demonstrated broad substrate scope and good functional group tolerance, achieving high yields. organic-chemistry.org
Electrochemical Synthesis of Ketonitriles
Electrochemical synthesis offers an environmentally friendly and efficient route for the formation of new chemical bonds, including the synthesis of nitriles. researchgate.netresearchgate.net This approach can avoid the use of stoichiometric chemical oxidants and transition metal catalysts. researchgate.netresearchgate.net
Metal-free anodic oxidation conditions have been employed for the synthesis of β-ketonitriles. A notable example is the cyanation of aryl methyl ketones using cyanide sources like trimethylsilyl (B98337) cyanide (Me3SiCN) or potassium cyanide (KCN) under electrochemical anodic oxidation. researchgate.netresearchgate.net This method provides access to a range of β-ketonitriles in good yields without the need for metal catalysts or external oxidants. researchgate.net
Iodine can act as a mediator in electrochemical oxidative coupling reactions, facilitating indirect electrochemical transformations. researchgate.netchemrxiv.org Iodine-mediated electrocatalysis has been utilized in the synthesis of nitriles. researchgate.netresearchgate.net In the context of ketonitriles, iodine can be generated in situ from the electrochemical oxidation of iodide ions, promoting reactions such as the cyanation of aryl methyl ketones. researchgate.netresearchgate.net This electrocatalytic approach is considered more convenient and practical compared to some traditional methods. researchgate.net
Electrochemical C-H cyanation is a direct and efficient strategy for introducing a nitrile group into organic molecules. This approach can utilize acetonitrile as a readily available and less toxic cyanide source under catalyst-free electrochemical conditions. researcher.life While the direct C-H cyanation of imine derivatives using acetonitrile as the cyanation reagent under electrochemical conditions has been reported researcher.life, the application of electrochemical C-H cyanation specifically for the formation of the ketonitrile functional group, particularly the α-cyanation of ketones, is an active area of research. Some studies have explored the electrochemical oxidative α-C-H thiocyanation of ketones, which is related to α-cyanation. researchgate.net
Iodine-Mediated Electrocatalysis
Base-Promoted and Anion-Mediated Syntheses
Base-promoted and anion-mediated reactions are classic strategies in organic synthesis, and they have been extensively applied to the formation of ketonitriles.
The acylation of nitrile anions with esters and lactones is a well-established method for synthesizing β-ketonitriles. researchgate.netbeilstein-journals.org This reaction involves the deprotonation of a nitrile by a strong base to generate a nucleophilic nitrile-stabilized carbanion, which then attacks the carbonyl carbon of an ester or lactone. beilstein-journals.org Early reports utilized bases such as sodium methoxide, sodium ethoxide, or sodium amide for the acylation of in situ-generated nitrile anions. beilstein-journals.org While sodium amide was found to be efficient, its explosive nature and the potential for amidine side-product formation were drawbacks. beilstein-journals.org
More recent advancements have focused on developing milder and more convenient procedures. The acylation of the acetonitrile anion with lactones and esters using inexpensive potassium tert-butoxide (KOt-Bu) in ethereal solvents has been successfully employed to obtain β-ketonitriles and trifunctionalized building blocks. researchgate.netbeilstein-journals.orgresearchgate.netnih.gov This method is effective with both enolizable and nonenolizable esters and can tolerate hindered nitrile anions. researchgate.net The addition of catalytic amounts of isopropanol (B130326) or 18-crown-6 (B118740) ether can facilitate the reaction and minimize side-product formation under ambient conditions. researchgate.netbeilstein-journals.orgnih.gov Lactones react to form derivatized cyclic hemiketals. researchgate.netnih.gov
The reaction proceeds via the deprotonation of the nitrile to form a resonance-stabilized carbanion (nitrile anion/ketene (B1206846) iminate anion), which then undergoes nucleophilic attack on the ester or lactone. beilstein-journals.org
β-Ketonitriles can also be prepared from the reaction of amides with acetonitrile in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS). researchgate.net This method is effective for both activated and unactivated amides under mild conditions. mdpi.com
Condensation Reactions with Carboxylic Esters
One of the classical and widely employed methods for synthesizing β-ketonitriles is the condensation of nitriles possessing α-hydrogen atoms with carboxylic esters in the presence of a base. This reaction is analogous to the Claisen condensation. The process typically involves the deprotonation of the α-carbon of the nitrile by a strong base, generating a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the carboxylic ester, followed by the elimination of an alkoxide group to yield the β-ketonitrile. google.comorganic-chemistry.org
Early reports utilized bases such as sodium methoxide, sodium ethoxide, or sodium amide for this transformation. nih.gov While sodium amide was found to be more efficient in some cases, its explosive nature and potential for side reactions with the nitrile group posed limitations. nih.gov The reaction generally requires the ester partner to lack enolizable α-hydrogens for a synthetically useful crossed Claisen condensation to occur, particularly with aromatic esters. organic-chemistry.org
Recent advancements have focused on developing milder and more efficient conditions for this type of condensation.
Utilizing Specific Bases (e.g., KOt-Bu)
The choice of base plays a crucial role in the efficiency and selectivity of ketonitrile synthesis via condensation reactions. Strong bases are typically required to effectively deprotonate the weakly acidic α-protons of the nitrile. Potassium tert-butoxide (KOt-Bu) has emerged as a valuable base in the synthesis of β-ketonitriles from esters and lactones. nih.govutsa.eduresearchgate.netresearchgate.netnih.govbeilstein-journals.org
Studies have shown that KOt-Bu can effectively promote the acylation of the acetonitrile anion with lactones and esters in ethereal solvents under ambient conditions, providing access to various β-ketonitriles and trifunctionalized building blocks. researchgate.netresearchgate.netnih.govbeilstein-journals.org The reaction with lactones can yield derivatized cyclic hemiketals. researchgate.netbeilstein-journals.org The addition of catalytic amounts of isopropanol or 18-crown-6 ether has been found to facilitate the reaction and minimize side product formation under ambient conditions. nih.govresearchgate.netresearchgate.netnih.govbeilstein-journals.org For instance, using KOt-Bu, β-ketonitriles have been successfully prepared from esters with yields varying depending on the starting materials. utsa.edu For example, the synthesis of cinnamoylacetonitrile from ethyl cinnamate (B1238496) using KOt-Bu provided a comparable yield to methods employing more hazardous lithiation protocols. nih.gov
Cascade, Domino, and Sequential Reaction Strategies
Cascade, domino, and sequential reactions represent powerful strategies for the efficient construction of complex molecules from simpler precursors in a one-pot process, minimizing purification steps and reducing waste. x-mol.netrsc.orgmsu.edu β-Ketonitriles serve as valuable intermediates in such multi-component reaction sequences, enabling the synthesis of a diverse array of heterocyclic compounds. x-mol.netrsc.orgrsc.org
These strategies often involve a series of consecutive reactions where the product of one step immediately participates as the reactant in the subsequent step without isolation. Methodologies utilizing β-ketonitriles in cascade, domino, and sequential reactions facilitated by various catalysts have been highlighted for their versatility in organic synthesis. x-mol.netrsc.org For example, β-ketonitriles have been employed in one-pot tandem strategies to synthesize highly substituted dihydrofuran derivatives. rsc.org Palladium-catalyzed cascade reactions involving δ-ketonitriles have also been reported for the synthesis of pyridines. acs.org
Microwave-Assisted Synthetic Protocols
Microwave irradiation has become a widely adopted tool in organic synthesis due to its ability to significantly accelerate reaction rates, improve yields, and in some cases, enhance selectivity compared to conventional heating methods. nih.govbeilstein-journals.orgrsc.org Microwave-assisted protocols have been successfully applied to the synthesis of β-ketonitriles and their subsequent transformations into various heterocyclic systems. utsa.edunih.govbeilstein-journals.orgnih.gov
The synthesis of β-ketonitriles from esters using potassium tert-butoxide has been effectively carried out under microwave conditions, with reported yields ranging from 30% to 72%. utsa.edu Microwave irradiation is also particularly useful in reactions where β-ketonitriles are intermediates for the synthesis of other compounds, such as 5-aminopyrazoles. rsc.orgnih.govbeilstein-journals.orgnih.gov For example, a microwave-assisted method for the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazine (B178648) has been developed, demonstrating significant improvements over conventional heating. nih.govbeilstein-journals.orgnih.gov This approach has been integrated into one-pot procedures for the synthesis of more complex structures like pyrazolo[1,5-a]pyrimidinones. nih.govbeilstein-journals.org
Electrophilic Cyanation Reactions
Electrophilic cyanation offers a direct approach to introduce the nitrile functionality into organic molecules. For the synthesis of β-ketonitriles, this typically involves the electrophilic cyanation of ketone enolates or enolate equivalents. ymerdigital.comthieme-connect.comthieme-connect.comcapes.gov.brnih.govresearchgate.net While early methods suffered from the use of highly toxic cyanating reagents and limited substrate scope, recent developments have addressed these limitations. thieme-connect.com
Novel protocols utilizing less toxic and more stable electrophilic cyanating agents have been reported. ymerdigital.comnih.govresearchgate.net For instance, the direct α-cyanation of unactivated aromatic ketones using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a base like LiHMDS has been shown to afford β-ketonitriles. ymerdigital.com Electrophilic cyanation of boron enolates using readily available reagents like NCTS and p-toluenesulfonyl cyanide (TsCN) has proven to be a highly efficient method with a broad substrate scope, allowing the synthesis of β-ketonitriles, including those with quaternary α-carbon centers. capes.gov.brnih.govresearchgate.net Enantioselective electrophilic cyanation of boron enolates has also been explored for the synthesis of chiral β-ketonitriles. capes.gov.brnih.govresearchgate.net
Synthesis of Specific Ketonitrile Scaffolds and Frameworks
β-Ketonitriles serve as key building blocks for the construction of a wide variety of complex molecular scaffolds, particularly heterocyclic systems. x-mol.netrsc.orgrsc.orgthieme-connect.com Their inherent reactivity allows for diverse cyclization and condensation reactions.
Pyrazole (B372694) β-Ketonitrile Derivatives
Pyrazole derivatives are an important class of heterocycles with significant applications in pharmaceuticals and agrochemicals. beilstein-journals.orgclockss.org β-Ketonitriles are frequently employed as precursors for the synthesis of pyrazoles, especially 5-aminopyrazoles. rsc.orgbeilstein-journals.orgclockss.orggoogle.com
The most common method involves the condensation of β-ketonitriles with hydrazines. beilstein-journals.org This reaction typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization onto the nitrile group to yield the 5-aminopyrazole. beilstein-journals.org Different hydrazines can lead to various substituted pyrazole derivatives. beilstein-journals.orgclockss.org The reaction conditions, including solvent and temperature, can influence the outcome and may sometimes lead to the formation of side products like pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. clockss.org Microwave irradiation has been effectively utilized to accelerate the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines. rsc.orgnih.govbeilstein-journals.orgnih.gov
Recent research has focused on the synthesis of novel pyrazole β-ketonitrile derivatives with specific biological activities, such as fungicidal properties. acs.org These syntheses often involve multi-step sequences where a β-ketonitrile moiety is incorporated into a pyrazole framework. For example, the synthesis of certain pyrazole β-ketonitrile derivatives has been achieved through the addition reaction of specific intermediates with pyrazole carboxylates in the presence of a base like KOt-Bu. acs.org
Data from a study on the microwave-assisted synthesis of 5-aminopyrazole 2a from a ketonitrile and hydrazine highlights the impact of reaction conditions: nih.gov
| Entry | Temperature (°C) | Time (min) | Heating Method | Yield (%) |
| 1 | 120 | 40 | Microwave | 84 |
| 2 | 130 | 30 | Microwave | 96 |
| 3 | 130 | 5 | Microwave | 53 |
| 4 | 140 | 20 | Microwave | 98 |
| 5 | 150 | 5 | Microwave | 99 |
| 8c | Reflux | 17 h | Conventional | 60 |
| 9d | Reflux | 5 min | Conventional | 30 |
This table illustrates that microwave heating at optimized temperature and time significantly improves the yield compared to conventional heating methods. nih.gov
Another example of data can be seen in the synthesis of β-ketonitriles from esters using microwave irradiation and KOt-Bu. utsa.edu
| Ester | Nitrile | Base | Solvent | Microwave Time (min) | Yield (%) |
| 1a | 2a | KOt-Bu | THF | 10 | 72 |
| 1b | 2a | KOt-Bu | THF | 10 | 65 |
| 1c | 2a | KOt-Bu | THF | 10 | 58 |
| 1d | 2a | KOt-Bu | THF | 10 | 50 |
| 1e | 2a | KOt-Bu | THF | 10 | 45 |
| 1f | 2a | KOt-Bu | THF | 10 | 30 |
This table demonstrates the variability in yields depending on the specific ester and nitrile used in the microwave-assisted condensation reaction. utsa.edu
β-Ketonitrile as Precursors for Complex Heterocycles
β-Ketonitriles are widely employed as precursors for synthesizing diverse heterocyclic compounds. Their utility stems from the presence of multiple reactive sites, enabling them to participate in various cyclization and condensation reactions with different reagents.
One well-known β-ketonitrile utilized in heterocyclic synthesis is benzoylacetonitrile (B15868). It can be transformed into various heterocycles, including pyridines, pyrimidines, and pyrazoles rsc.org. The Hantzsch synthesis is a common reaction involving the condensation of benzoylacetonitrile with aldehydes or ketones to form pyridines via a dihydropyridine (B1217469) intermediate that is subsequently oxidized rsc.org.
Cyclization reactions of β-ketonitriles with various reagents also lead to the formation of different heterocycles. For instance, reactions with hydrazine derivatives can yield pyrazoles, while reactions with urea (B33335) or thiourea (B124793) can produce pyrimidines rsc.org. Beyond these common examples, β-ketonitriles have been used to synthesize a range of other heterocycles, such as pyrans, pyridazines, pyrazines, and triazines rsc.org.
Recent research highlights the application of β-ketonitriles in multicomponent and one-pot reactions for constructing functionalized cyclic molecules. These methods have facilitated the synthesis of not only common carbocyclic and heterocyclic compounds but also more complex and unusual structures, including propellanes, carbazoles, quinoxalines, benzofuropyrroles, N-fused bicyclic systems, and other polycyclic heterocycles rsc.org.
Specific examples of heterocyclic synthesis using β-ketonitriles include the synthesis of dihydrofuro[2,3-c]chromenes and chromeno[3,4-b]substituted pyridines through domino reactions involving β-ketonitriles and 2-aryl-3-nitro chromenes rsc.org. Another method involves the synthesis of substituted heterocyclic[4.3.3]propellanes from α-diketones and β-ketonitriles via a sequence of Knoevenagel, Michael, and intramolecular/Paal–Knorr cyclization reactions rsc.org. Fused (epoxyetheno)indeno-furans have also been synthesized by reacting acenaphthoquinolidene and β-ketonitriles rsc.org.
β-Ketonitriles also serve as starting materials for the synthesis of 2-amino-4-aryl-4H-chromenes through reactions with ortho-hydroxyl-substituted p-QMs using asymmetric organocatalysis researchgate.net. Furthermore, functionalized 2-aryl-4H-chromenes can be synthesized from propargylamines and β-ketonitriles in the presence of FeCl₃ researchgate.net.
Multicomponent reactions involving β-ketonitriles, pyridinium (B92312) ylides, and aldehydes have been shown to yield 4,5-dihydrofuran-3-carbonitriles or 2H-pyran-5-carbonitriles with divergent regioselectivity depending on the aldehyde component organic-chemistry.org. This process typically involves a cascade mechanism including Knoevenagel condensation, Michael addition, and intramolecular Sɴ2 cyclization organic-chemistry.org.
Another application is the ruthenium-catalyzed hydration/transfer hydrogenation of β-ketonitriles in water to produce β-hydroxyamides, which are valuable intermediates for synthesizing various heterocycles like β-lactams, azetidines, oxazolidinones, and 1,4-diazepanes acs.org.
β-Ketonitriles are also precursors for diaminopyrimidines, which have potential applications as antiparasitic agents utsa.edu. The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through I₂-catalyzed cyclization reactions of 1H-pyrazol-5-amine and β-ketonitriles sioc-journal.cn.
The versatility of β-ketonitriles in heterocyclic synthesis is further demonstrated by their use in the formation of fused heterocyclic systems, such as pyrazolo[4,3-e]triazolo[1,5-a]pyrimidines, pyrido[3,4-e]triazolo[1,5-a]pyrimidines, and pyrano[3,4-e]triazolo[1,5-a]pyrimidines, through reactions with various reagents like hydrazines and activated nitriles researchgate.net.
Research findings highlight the development of efficient and convenient methods for synthesizing β-ketonitriles themselves, which in turn facilitates the synthesis of complex heterocycles. Examples include nickel-catalyzed carbonylative coupling of α-bromonitriles and alkylzinc reagents researchgate.net, high-yielding acylation of nitrile anions with unactivated esters researchgate.netnih.gov, and N-heterocyclic-carbene-catalyzed radical coupling of aldehydes and azobis(isobutyronitrile) (AIBN) acs.orgorganic-chemistry.orgnih.gov.
The following table summarizes some types of heterocycles synthesized from β-ketonitriles and the corresponding precursors or reaction types mentioned in the search results:
| β-Ketonitrile Precursor Example | Reactants/Reaction Type | Examples of Heterocycles Synthesized |
| Benzoylacetonitrile | Aldehydes or Ketones (Hantzsch synthesis) | Pyridines |
| Benzoylacetonitrile | Hydrazine derivatives | Pyrazoles |
| Benzoylacetonitrile | Urea or Thiourea | Pyrimidines |
| β-Ketonitriles | 2-aryl-3-nitro chromenes (domino reaction) | Dihydrofuro[2,3-c]chromenes, Chromeno[3,4-b]substituted pyridines |
| β-Ketonitriles | α-Diketones | Substituted heterocyclic[4.3.3]propellanes |
| β-Ketonitriles | Acenaphthoquinolidene | Fused (epoxyetheno)indeno-furans |
| β-Ketonitriles | ortho-Hydroxyl-substituted p-QMs | 2-Amino-4-aryl-4H-chromenes |
| β-Ketonitriles | Propargylamines | Functionalized 2-aryl-4H-chromenes |
| β-Ketonitriles | Pyridinium ylides, Aldehydes | 4,5-Dihydrofuran-3-carbonitriles, 2H-Pyran-5-carbonitriles |
| β-Ketonitriles | Hydration/Transfer Hydrogenation | β-Hydroxyamides (precursors to β-lactams, azetidines, oxazolidinones, 1,4-diazepanes) |
| β-Ketonitriles | 1H-Pyrazol-5-amine (I₂-catalyzed cyclization) | Pyrazolo[1,5-a]pyrimidines |
| 6-cyano-5-oxo-3,5-dihydro- rsc.orgCurrent time information in Bangalore, IN.google.comtriazolo[1,5-a]pyrimidine | Hydrazines, Activated nitriles | Pyrazolo[4,3-e]triazolo[1,5-a]pyrimidines, Pyrido[3,4-e]triazolo[1,5-a]pyrimidines, Pyrano[3,4-e]triazolo[1,5-a]pyrimidines |
This table illustrates the diverse applications of β-ketonitriles in constructing various heterocyclic frameworks, underscoring their significance in synthetic organic chemistry.
Mechanistic Investigations of Ketonitrile Reactions
Elucidation of Reaction Pathways and Transition States
The reactivity of ketonitriles is often dictated by the reaction pathway, which can involve various processes including single-electron transfer, radical coupling, and catalytic cycles.
Single-Electron Transfer (SET) Processes
Single-electron transfer (SET) processes play a significant role in certain ketonitrile reactions, leading to the formation of radical intermediates. SET involves the transfer of a single electron between chemical species, typically resulting in the generation of radical ions. numberanalytics.com This process is often driven by a radical mechanism initiated by the SET event. acs.org
In the context of ketonitriles, SET can be involved in reactions catalyzed by N-heterocyclic carbenes (NHCs). For instance, the NHC-catalyzed radical coupling of aldehydes and azobis(isobutyronitrile) (AIBN) to synthesize β-ketonitriles is proposed to proceed via a SET process. organic-chemistry.org In this mechanism, the NHC catalyst generates a Breslow intermediate, which then undergoes electron transfer with AIBN-derived radicals, facilitating radical coupling and the formation of the β-ketonitrile product. organic-chemistry.org
Another example involves a co-catalyzed radical relay assembly of aliphatic keto-nitriles, which is suggested to follow a radical relay mechanism via a SET event within a ternary electron-donating acceptor (EDA) complex formed by magnesium, an oxime ester, and a Breslow intermediate. chemrxiv.orgacs.org The heating energy in this reaction is believed to accelerate the SET between the components of the EDA complex. semanticscholar.org
SET can also be involved in the generation of ketyl radicals from carbonyl compounds, which are important reactive intermediates in synthesis. rsc.orgnih.gov
Radical Coupling Mechanisms
Radical coupling is a fundamental process in organic chemistry where two radical species combine to form a new covalent bond. This mechanism is relevant to the synthesis and reactions of ketonitriles.
As mentioned earlier, the NHC-catalyzed synthesis of β-ketonitriles from aldehydes and AIBN involves radical coupling following a SET process. organic-chemistry.org Radical trapping experiments have provided evidence for the presence of key radical intermediates in this reaction, supporting the proposed mechanism. organic-chemistry.org
β-Ketonitriles can also participate in reactions that proceed through radical processes. For example, the synthesis of substituted 2-aminothioazoles from β-ketonitriles and thiourea (B124793) using an oxidative system involving TBHP and AIBN has been shown to proceed via the formation of a C-S bond through a radical process. rsc.org
Furthermore, the radical addition of β-ketonitriles to conjugated dienes has been utilized to synthesize dihydrofuran derivatives, employing radical oxidants like Mn(OAc)₃ and CAN. rsc.org
A tris(4-bromophenyl)aminium hexachloroantimonate (BAHA)-mediated coupling reaction of vindoline (B23647) with β-ketonitriles and related compounds is suggested to involve initial single-electron oxidation of the substrate enolate, leading to a radical, and subsequent regiospecific addition of this electrophilic radical. nih.gov
Catalytic Cycles in Metal- and Organocatalysis
Catalytic cycles are central to many transformations involving ketonitriles, enabling reactions to occur efficiently with the regeneration of the active catalyst. Both metal and organocatalysts are employed in ketonitrile chemistry.
Metal Catalysis:
Transition metal catalysts are known to facilitate reactions involving nitriles, including hydration reactions and C-C bond formation. For instance, ruthenium complexes have been shown to catalyze the hydration of nitriles to amides. uniovi.es Some ruthenium catalysts can also promote tandem processes involving nitrile hydration followed by intramolecular condensation, as seen in the conversion of δ-ketonitriles to ene-lactams. uniovi.es
Copper catalysts have been employed in the aerobic oxidative coupling of aromatic alcohols and acetonitrile (B52724) to synthesize β-ketonitriles. The proposed mechanism involves the oxidation of the alcohol, followed by cyanomethylation with acetonitrile, with molecular oxygen playing a crucial role in activating the catalytic system. organic-chemistry.org
Titanium(III) catalysts have been investigated for reductive cross-couplings between ketones and nitriles. acs.org The proposed catalytic cycle involves the reduction of the catalyst, coordination of the substrates, C-C bond formation, and product liberation with regeneration of the active titanium(III) species. acs.org
Organocatalysis:
Organocatalysts, particularly N-heterocyclic carbenes (NHCs), are widely used in reactions involving carbonyl compounds and nitriles. NHCs can catalyze reactions by generating nucleophilic intermediates through processes like umpolung. d-nb.inforsc.orgucsd.edu
The Stetter reaction, a 1,4-conjugate addition of an aldehyde to an α,β-unsaturated compound, can produce γ-ketonitriles and is often catalyzed by NHCs. irapa.orgnih.gov The mechanism typically involves the formation of a Breslow intermediate from the aldehyde, which then adds to the Michael acceptor. irapa.org
NHCs can also catalyze other reactions involving ketonitriles, such as cascade reactions and three-component couplings, leading to the formation of various heterocyclic compounds. rsc.orgorganic-chemistry.orgnih.gov The catalytic cycles in these reactions involve the interaction of the NHC with the substrates to form reactive intermediates, followed by bond-forming steps and catalyst turnover.
Studies of Key Intermediates
Understanding the nature and reactivity of transient intermediates is vital for elucidating reaction mechanisms. Several key intermediates have been identified or proposed in reactions involving ketonitriles.
Breslow Intermediates
Breslow intermediates are crucial enaminol intermediates formed by the nucleophilic addition of NHCs (or cyanide) to carbonyl compounds, particularly aldehydes. rsc.orgucsd.eduirapa.orgwikipedia.orgacs.org They are central to many NHC-catalyzed reactions, including the benzoin (B196080) condensation and the Stetter reaction. rsc.orgucsd.eduirapa.orgnih.govthieme-connect.de
In the context of ketonitrile synthesis and reactions, Breslow intermediates play a role in NHC-catalyzed processes. As discussed earlier, the Breslow intermediate is involved in the SET process during the NHC-catalyzed radical coupling for β-ketonitrile formation. organic-chemistry.org It is also a key intermediate in the Stetter reaction, where it acts as an acyl anion equivalent that adds to Michael acceptors, which can include unsaturated nitriles, to form products like γ-ketonitriles. irapa.orgnih.gov
Studies have provided insights into the formation of the Breslow intermediate, suggesting that a critical proton transfer in the initial zwitterionic adduct is required. rsc.org Computational studies indicate that quantum mechanical tunneling can significantly accelerate the water-bridged hydrogen atom transfer involved in Breslow intermediate formation. acs.org
Breslow intermediates can also undergo oxidation to generate radical species, which has been exploited in redox catalysis with NHCs. d-nb.infoucsd.edu
Nitrile-Stabilized Carbanions and Ketene (B1206846) Iminate Anions
The presence of the nitrile group in ketonitriles can lead to the formation of stabilized carbanions and related anionic species, which act as key nucleophiles in various reactions.
Deprotonation of nitriles at the α-position generates ambident anions that can react with electrophiles. nih.gov In the case of ketonitriles, the acidity of the protons α to both the carbonyl and nitrile groups allows for the formation of resonance-stabilized carbanions. These nitrile-stabilized carbanions can undergo various reactions, including alkylation and acylation. duq.eduresearchgate.netacs.org The stability of the carbanion can influence the facility of certain reactions, such as deacylation. niscpr.res.in
Ketene iminate anions are another class of reactive intermediates related to nitriles. They can be formed from nitrile anions or through the reaction of cyanide with aldehydes. nih.gov In the mechanism of the benzoin condensation catalyzed by cyanide, the addition of cyanide to an aldehyde forms a cyanohydrin, which upon deprotonation of the former aldehydic hydrogen atom, generates a ketene imine anion. nih.gov This ketene imine anion acts as an acyl anion equivalent. nih.gov
Silyl ketene imines, formed by the selective N-silylation of nitrile anions, are versatile nucleophiles used in catalytic, asymmetric synthesis. nih.gov These compounds are structurally related to enoxysilanes and can be seen as nitrile analogues of ester- or amide-derived enolates. nih.gov
The formation of a nitrile-stabilized carbanion has been proposed in certain reactions involving acetonitrile, which is a simple nitrile that can be considered a precursor to β-ketonitriles in some synthetic routes. semanticscholar.org
While distinct, both nitrile-stabilized carbanions and ketene iminate anions highlight the influence of the nitrile group on the acidity and nucleophilicity of adjacent carbon centers, enabling a range of important chemical transformations.
Hydrazone Formation
The reaction of carbonyl compounds, including ketonitriles, with hydrazines leads to the formation of hydrazones. This process is a variation of the imine-forming reaction and typically involves a nucleophilic addition-elimination mechanism. libretexts.orglibretexts.orgnih.gov The reaction is often catalyzed by acid. nih.gov
The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) on the carbonyl carbon of the ketonitrile. researchgate.net This attack forms a tetrahedral intermediate, a hemiaminal. nih.gov Subsequent proton transfer steps lead to the elimination of water, yielding the hydrazone. nih.gov
Specifically, for β-ketonitriles reacting with hydrazines, the initial step is the nucleophilic attack of the hydrazine on the carbonyl carbon. researchgate.net This is followed by cyclization involving the other nitrogen of the hydrazine and the nitrile carbon, ultimately leading to the formation of 5-aminopyrazoles. researchgate.net While the intermediate hydrazones can be formed, they are often not isolated in the synthesis of 5-aminopyrazoles, as they readily undergo subsequent cyclization. researchgate.net
The mechanism for hydrazone formation from a carbonyl compound and hydrazine can be summarized in the following steps:
Protonation of the carbonyl oxygen (under acid catalysis).
Nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon.
Proton transfer.
Elimination of water to form the hydrazone.
Iminium Species in Multicomponent Reactions
Iminium species play a significant role as intermediates in various multicomponent reactions involving carbonyl compounds and amines. These electrophilic intermediates are formed by the condensation of an aldehyde or ketone with a primary or secondary amine, followed by dehydration. nobelprize.org In the context of ketonitrile chemistry, iminium ions can be involved in reactions where the ketonitrile acts as a nucleophile or a reaction partner in the presence of amine and carbonyl components.
While β-ketoesters are well-known to participate in reactions via iminium intermediates, such as the Biginelli reaction, the involvement of iminium species in similar reactions with β-ketonitriles can be more complex. ias.ac.in In some multicomponent reactions involving β-ketonitriles, aldehydes, and urea (B33335), an aldol (B89426) mechanism might be operative instead of a pathway involving iminium ions derived from the aldehyde and urea. ias.ac.in However, iminium ions derived from the condensation of aldehydes and amines can act as electrophiles that are attacked by nucleophilic species, including those generated from ketonitriles. nobelprize.org
Multicomponent reactions utilizing iminium species and ketonitriles can lead to the formation of various heterocyclic compounds. For example, the synthesis of polysubstituted pyridines can involve a sequence including imine formation, followed by anionic carbonyl addition. researchgate.net The electrophilicity of imines can be enhanced by protonation under Brønsted acid conditions. nih.gov
Intramolecular and Intermolecular Rearrangement Processes
Ketonitriles can undergo various rearrangement processes, both intramolecular and intermolecular, influenced by reaction conditions and the specific structure of the ketonitrile. Rearrangement reactions generally involve the migration of an atom or group within the same molecule (intramolecular) or between different molecules (intermolecular), leading to a structural isomer. wiley-vch.de
One type of rearrangement relevant to carbonyl compounds is the α-ketol rearrangement, which involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone or aldehyde. wikipedia.org While this specific rearrangement applies to α-hydroxy ketones, related migration processes can occur in ketonitrile systems under appropriate conditions.
Rearrangements involving the nitrile group itself have also been observed. For instance, in some reactions of β-ketonitriles, an unexpected rearrangement involving the migration of the –CN group can occur, depending on the solvent and reaction base. nih.gov
Another relevant rearrangement in organic chemistry is the Beckmann rearrangement, which typically involves the rearrangement of oximes (derived from ketones or aldehydes) to amides or nitriles. masterorganicchemistry.comlibretexts.org While this directly applies to oximes, the concept of migration to a nitrogen atom is a key feature in some transformations involving nitrogen-containing intermediates derived from ketonitriles.
Intramolecular cyclization reactions, which can be considered a type of intramolecular process, are common for ketonitriles, leading to the formation of various cyclic and heterocyclic structures. These cyclizations often involve nucleophilic attack of a carbanion generated from the ketonitrile on an electrophilic center within the same molecule or on a different molecule in a tandem process. nih.govrsc.org
For example, the reaction of β-ketonitriles with 1,2-bis(halomethyl)benzenes involves C-alkylation followed by O-alkylation and a rearrangement aromatization to form cyano-substituted naphthalene (B1677914) derivatives. nih.govrsc.org The mechanism includes the formation of a seven-membered ring intermediate which undergoes rearrangement. nih.govrsc.org
Solvent Effects on Reaction Mechanisms
The choice of solvent can significantly impact the rate, mechanism, and selectivity of chemical reactions involving ketonitriles. Solvent effects can be general (non-specific interactions like polarity) or specific (ion-dipole, acid-base interactions). nih.gov
For β-ketonitriles, tautomerism between keto and enol forms is an important consideration, and the equilibrium can be influenced by the solvent polarity and hydrogen bonding capacity. conicet.gov.arresearchgate.net The reactivity of β-ketonitriles is related to the distribution of these tautomeric forms, which varies depending on the solvent. conicet.gov.arresearchgate.net Studies using NMR and theoretical calculations have investigated solvent effects on the tautomeric equilibria in β-ketonitriles. researchgate.net
Solvent polarity can affect the stability of ground states and transition states, thereby influencing reaction rates and sometimes leading to changes in the reaction mechanism. nih.gov For instance, a reaction mechanism that is favorable in non-polar solvents might become less favorable in more polar solvents, potentially leading to a different dominant pathway. tru.ca
In some reactions of β-ketonitriles, simply changing the solvent can lead to different reaction pathways and products. nih.gov For example, the reaction of β-ketonitriles under non-polar versus polar solvent conditions with the same oxidant has been shown to result in different products due to distinct mechanistic pathways, including rearrangement in non-polar solvents. nih.gov
Specific solvent interactions, such as hydrogen bonding, can also play a crucial role. Solvents with different hydrogen bond donor or acceptor capacities can differentially stabilize reactants, intermediates, or transition states, affecting the reaction outcome. nih.govconicet.gov.ar
Stereochemical Control and Asymmetric Induction Mechanisms
Stereochemical control and asymmetric induction are critical aspects of organic synthesis, particularly when creating chiral molecules. In reactions involving ketonitriles, achieving control over the formation of stereocenters is essential for synthesizing specific enantiomers or diastereomers. Stereoselectivity refers to the preferential formation of one stereoisomer over others. msu.edu Asymmetric induction is a type of stereoselectivity where a chiral influence in the reactant, reagent, catalyst, or environment leads to the formation of an excess of one enantiomer from an achiral or racemic starting material. msu.edu
Several factors can influence stereochemical outcomes in ketonitrile reactions, including the choice of catalyst, chiral auxiliaries, and reaction conditions like temperature and solvent. researchgate.netresearchgate.net
Metal-catalyzed reactions of ketonitriles can exhibit high stereoselectivity. For example, titanium(III)-catalyzed cross-coupling between ketones and nitriles has been shown to provide stereoselective access to α-hydroxyketones with excellent stereochemical control at multiple contiguous stereocenters. researchgate.net The mechanism in such cases can involve catalyst-controlled radical combinations. researchgate.net Reductive radical cyclization of ketonitriles catalyzed by titanocene (B72419) chloride has also been reported to yield cyclic products with high trans selectivity. researchgate.net
In asymmetric synthesis involving ketonitriles, chiral catalysts or reagents are often employed to induce enantioselectivity. Lewis acid-Lewis base catalyzed enantioselective additions of α-ketonitriles to aldehydes have been achieved, yielding highly enantioenriched acylated cyanohydrins. diva-portal.org The mechanism is supported by isotopic labeling experiments and is initiated by nucleophilic attack of a tertiary amine at the carbonyl carbon of the ketonitrile. diva-portal.org
Diastereoselective reactions involving ketonitriles can also be achieved. For instance, the Knoevenagel condensation of β-ketonitriles with chiral aldehydes can proceed with high diastereoselectivity, influenced by factors such as steric interactions. tohoku.ac.jp
The stereochemical outcome can be dictated by the interplay of different factors, including the geometry of intermediates (e.g., E/Z isomers of imines) and the relative stability of transition states leading to different stereoisomers. researchgate.net
| Reaction Type | Key Mechanistic Features | Stereochemical Control Strategies | Relevant Citations |
| Hydrazone Formation | Nucleophilic addition-elimination, acid catalysis, tetrahedral intermediate. | Not primarily focused on stereochemical control in the basic mechanism, but subsequent reactions. | libretexts.orglibretexts.orgnih.govresearchgate.net |
| Iminium Species in Multicomponent Reactions | Formation of electrophilic iminium ions, nucleophilic attack by ketonitrile or derived species. | Can be influenced by chiral catalysts or auxiliaries in the amine or carbonyl component. | nobelprize.orgias.ac.inresearchgate.netnih.gov |
| Intramolecular and Intermolecular Rearrangements | Migration of atoms or groups, often involving cyclic or strained intermediates. | Can be stereospecific depending on the nature of the rearrangement and intermediates. | wiley-vch.dewikipedia.orgnih.govmasterorganicchemistry.comrsc.org |
| Solvent Effects | Influence on tautomeric equilibria, stabilization of ground/transition states, altered pathways. | Solvent choice can impact selectivity by favoring certain transition states or intermediates. | nih.govnih.govconicet.gov.arresearchgate.nettru.ca |
| Stereochemical Control and Asymmetric Induction | Preferential formation of stereoisomers, use of chiral catalysts/auxiliaries. | Chiral catalysts (e.g., metal complexes, organocatalysts), chiral auxiliaries, controlled reaction conditions. | msu.eduresearchgate.netresearchgate.netdiva-portal.orgtohoku.ac.jp |
Advanced Spectroscopic and Analytical Techniques for Ketonitrile Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Tautomeric Analysis
NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution and solid states. researchgate.netweebly.com For ketonitriles, NMR is crucial for identifying different tautomeric forms (e.g., keto-nitrile, enol-nitrile, and potentially ketenimine) and determining their relative populations under various conditions. nih.govconicet.gov.arconicet.gov.ar
1H NMR and 13C NMR for Structural Elucidation
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are fundamental techniques for determining the basic structural framework of ketonitriles. jchps.comupi.edu
¹H NMR: Provides information about the types of protons present, their chemical environments, and their connectivity through spin-spin coupling. jchps.comupi.edumnstate.edu The chemical shifts of protons adjacent to the nitrile group (H-C-C≡N) typically appear in a characteristic range (2-3 ppm). ucalgary.ca Analysis of coupling patterns (multiplicity) helps in determining the number of neighboring protons and thus the connectivity of different parts of the molecule. mnstate.eduyoutube.com Integration of peak areas provides the relative number of protons corresponding to each signal. mnstate.eduyoutube.com
¹³C NMR: Provides information about the carbon skeleton of the molecule, including the number of unique carbon atoms and their chemical environments. upi.edumnstate.eduyoutube.com The chemical shifts of carbon atoms, particularly the carbonyl carbon (C=O) and the nitrile carbon (C≡N), are highly diagnostic. mnstate.edu While typical ¹³C NMR spectra are acquired with proton decoupling, resulting in singlet signals, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can provide information about the number of hydrogens attached to each carbon (CH₃, CH₂, CH, or quaternary). youtube.com
For ketonitriles exhibiting tautomerism, ¹H and ¹³C NMR can reveal the presence of multiple tautomeric forms in solution by showing distinct sets of signals for each tautomer. nih.govconicet.gov.arconicet.gov.ar For instance, the ¹H NMR spectrum of 4-methyl-3-oxo-4-pentenonitrile in solution showed evidence for the coexistence of the ketonitrile and enolnitrile tautomers. nih.govconicet.gov.ar However, the nitrile-ketenimine equilibrium was not observed by ¹H NMR due to the low sensitivity of the method for this specific tautomerism. nih.govconicet.gov.arconicet.gov.ar
Two-Dimensional NMR Techniques (HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques provide more detailed information about connectivity and can assist in assigning signals in complex spectra, which is particularly useful for elucidating the structures of ketonitriles and their tautomers. wikipedia.orgemerypharma.comyoutube.comnd.edu
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with the carbons to which they are directly attached (one-bond correlations). wikipedia.orgemerypharma.comyoutube.comlibretexts.orgsdsu.edu An HSQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other, with cross-peaks indicating directly bonded ¹H-¹³C pairs. emerypharma.comlibretexts.orgsdsu.edu This is invaluable for assigning proton and carbon signals that are directly connected. emerypharma.com
These 2D techniques are essential for unambiguously assigning the signals of different tautomeric forms and confirming their proposed structures.
Variable Temperature NMR Studies for Dynamic Processes
Variable Temperature (VT) NMR spectroscopy is employed to study dynamic processes in molecules, such as conformational changes or tautomeric interconversions. nih.govresearchgate.netlibretexts.orgmdpi.com By acquiring NMR spectra at different temperatures, changes in peak shapes (broadening or coalescence) and chemical shifts can be observed. libretexts.orgucsb.edu These changes provide information about the kinetics and thermodynamics of the dynamic process. researchgate.netucsb.edu
For ketonitriles, VT NMR can be used to investigate the energy barriers and rates of interconversion between different tautomeric forms in solution. researchgate.net As temperature is varied, the rates of exchange between tautomers can change, affecting the appearance of their NMR signals. libretexts.orgucsb.edu At low temperatures, interconversion is slow, and distinct signals for each tautomer may be observed. As the temperature increases, the exchange rate increases, leading to signal broadening and eventually coalescence into averaged signals when the exchange is fast on the NMR timescale. libretexts.orgucsb.edu Analysis of these spectral changes using lineshape analysis can provide quantitative data on the activation parameters (e.g., activation energy, enthalpy, and entropy) of the tautomerization process. researchgate.netucsb.edu
Mass Spectrometry (MS) in Tautomerism and Fragmentation Studies
Mass Spectrometry (MS) is a complementary technique to NMR, providing information about the molecular weight of a compound and its fragmentation pathways. For ketonitriles, MS is particularly valuable for studying tautomerism in the gas phase and confirming structural assignments through fragmentation pattern analysis. conicet.gov.arresearchgate.netunlp.edu.arnih.govunlp.edu.ar
Gas-Phase Tautomeric Equilibria Evaluation
Mass spectrometry, often coupled with gas chromatography (GC-MS), can be used to investigate tautomeric equilibria, particularly in the gas phase. nih.govconicet.gov.arresearchgate.netunlp.edu.arnih.govunlp.edu.ar In GC-MS experiments, tautomerization can occur in the heated injection port or during chromatographic separation before ionization. unlp.edu.arresearchgate.net By analyzing the mass spectra of ketonitriles, researchers can gain insights into the relative abundance of different tautomeric forms (e.g., keto-enol and nitrile-ketenimine) in the gas phase. researchgate.netunlp.edu.arnih.gov
Specific fragment ions observed in the mass spectrum can be assigned to particular tautomers. conicet.gov.arresearchgate.netunlp.edu.arunlp.edu.ar The relative intensities of these characteristic fragment ions can reflect the proportions of the corresponding tautomers present in the gas phase equilibrium. researchgate.netunlp.edu.ar Studies on β-ketonitriles have shown that mass spectrometry can provide valuable information regarding keto-enol and nitrile-ketenimine equilibria occurring in the gas phase. researchgate.netunlp.edu.arnih.gov The predictive value of this methodology is supported by the correlation between the abundance ratios of selected fragments and theoretical calculations of tautomerization energies. researchgate.netunlp.edu.arunlp.edu.ar For example, specific peaks corresponding to the loss of characteristic groups (e.g., NH₂ from a ketenimine form or CN from a nitrile form) can be indicative of the presence and relative abundance of different tautomers. conicet.gov.arunlp.edu.ar
Fragmentation Pattern Analysis for Structural Confirmation
Electron ionization (EI) mass spectrometry causes molecules to ionize and fragment, producing a unique pattern of fragment ions. chemguide.co.ukmiamioh.edu Analysis of this fragmentation pattern can provide structural information and confirm the proposed structure of a ketonitrile. youtube.comrsc.org The molecular ion peak (M⁺) corresponds to the intact molecule minus one electron, providing the molecular weight. chemguide.co.uk
Ketonitriles undergo characteristic fragmentation pathways depending on their structure. Common fragmentation processes include α-cleavage (cleavage adjacent to the carbonyl group or nitrile group), β-cleavage, and McLafferty rearrangements (if applicable). chemguide.co.ukmiamioh.edu For instance, fragmentation adjacent to the carbonyl group can lead to the loss of alkyl or aryl radicals, while fragmentation adjacent to the nitrile group can result in the loss of a cyano radical (·CN). chemguide.co.ukmiamioh.edu The observation of specific fragment ions with characteristic m/z values provides evidence for the presence of certain functional groups and structural subunits within the ketonitrile molecule. conicet.gov.arunlp.edu.arunlp.edu.ar Comparing experimental fragmentation patterns with those of known compounds or with patterns predicted by theoretical calculations can aid in structural confirmation. researchgate.netunlp.edu.arunlp.edu.ar
For example, in the mass spectra of some β-ketonitriles, fragment ions corresponding to the loss of HCN or HCNH have been observed, providing evidence for the presence of nitrile and ketenimine tautomers, respectively. conicet.gov.arunlp.edu.ar The base peak (the most intense peak in the spectrum) often corresponds to a particularly stable fragment ion. chemguide.co.uk
Infrared (IR) Spectroscopy for Functional Group Characterization and Tautomeric Forms
Infrared (IR) spectroscopy is a fundamental technique employed in the study of ketonitriles, providing crucial information about the presence and environment of their characteristic functional groups: the carbonyl (C=O) and nitrile (C≡N) stretches. Analysis of the IR spectrum allows for the identification of these groups through their distinctive absorption frequencies. nih.govuni.lunih.govnih.govchemicalbook.commolport.com
Beyond simple functional group identification, IR spectroscopy is particularly valuable in investigating tautomerism in beta-ketonitriles. These compounds can exist in equilibrium between keto and enol forms. nih.govchemicalbook.commolport.com The IR spectra of beta-ketonitriles can reveal the presence of both tautomers by showing characteristic absorption bands for the C=O stretch of the keto form and the O-H stretch and C=C stretch of the enol form. Studies have utilized FTIR to characterize tautomeric forms and the presence of intramolecular hydrogen bonding in both the solid state and in solution. chemicalbook.commolport.com Furthermore, changes observed in FTIR spectra have been used to confirm alterations in the macromolecular chain conformations of polymers synthesized from ketonitrile monomers, highlighting the sensitivity of this technique to subtle structural variations. nih.gov
UV-Visible Spectroscopy in Tautomeric Equilibrium Analysis
UV-Visible (UV-Vis) spectroscopy serves as another tool for the investigation of tautomeric equilibria in organic compounds, including those exhibiting keto-enol tautomerism. chemicalbook.comnih.govnih.gov The different electronic structures of keto and enol tautomers result in distinct UV-Vis absorption profiles. By analyzing the changes in these spectra under varying conditions, such as solvent polarity, researchers can gain insights into the position of the tautomeric equilibrium. nih.gov However, in some instances, the overlapping nature of the absorption bands for the keto and enol forms in a given solvent can make the quantitative determination of their relative percentages challenging using UV-Vis spectroscopy alone. chemicalbook.com
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for the analysis of ketonitriles, playing a vital role in assessing their purity, separating mixtures, and isolating target compounds during synthesis. uni.lunih.govepa.gov
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple yet effective chromatographic method widely used in ketonitrile research for monitoring the progress of reactions, performing preliminary purity assessments, and conducting small-scale preparative separations. uni.lunih.govepa.gov It typically involves the use of silica (B1680970) gel plates as the stationary phase and an appropriate solvent system as the mobile phase. Compounds are visualized using UV light or staining agents. uni.luepa.gov TLC provides a rapid indication of the number of components in a mixture and their relative polarities, guiding the development of more sophisticated chromatographic methods.
Size Exclusion Chromatography (SEC) for Polymer Characterization
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a crucial technique for characterizing polymers, including those synthesized from ketonitrile monomers. nih.gov SEC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of the average molecular weight and molecular weight distribution (polydispersity index) of polymeric ketonitriles. nih.gov This information is critical for understanding the physical properties and performance of polymeric materials. SEC is also employed as a purification method to remove lower molecular weight impurities or oligomers from polymer samples. nih.gov
Theoretical and Computational Chemistry Studies of Ketonitriles
Quantum Chemical Calculations
Quantum chemical methods, based on the principles of quantum mechanics, are fundamental tools for investigating the electronic structure and properties of molecules. These methods can predict various molecular characteristics, such as energies, geometries, vibrational frequencies, and electronic distributions.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance between accuracy and computational cost mpg.de. DFT calculations are particularly valuable for studying the electronic structure of ketonitriles, which is essential for understanding their chemical behavior and predicting their reactivity dergipark.org.trdergipark.org.trrsc.org. By analyzing parameters derived from DFT, such as frontier molecular orbitals (HOMO and LUMO energies), electronic chemical potential, global hardness, and electrophilicity index, researchers can gain insights into how ketonitriles might participate in chemical reactions dergipark.org.trdergipark.org.tr. For instance, a lower energy gap between the HOMO and LUMO can indicate higher reactivity dergipark.org.trdergipark.org.tr. Studies on substituted β-ketonitriles using DFT have explored the impact of different substituents and solvent environments on their reactivity, identifying structures predicted to be more or less reactive towards electrophilic or nucleophilic attacks based on calculated descriptors and molecular electrostatic potential (MEP) diagrams dergipark.org.trdergipark.org.tr. DFT is also applied to optimize molecular geometries and calculate vibrational frequencies, which can be compared with experimental data to validate computational models orientjchem.org.
Ab Initio Methods (e.g., MP2) for Tautomeric Equilibria
Ab initio methods, which are derived directly from quantum mechanical principles without fitting to experimental data, are employed to study various molecular properties. Among these, the second-order Møller-Plesset perturbation theory (MP2) is frequently used to account for electron correlation effects arxiv.org. MP2 calculations, often in conjunction with specific basis sets like 6-31G(d,p) or 6-31++G(3df,3pd), have been applied to investigate the tautomeric equilibria of β-ketonitriles researchgate.netnih.govunlp.edu.arnih.govnih.gov. Ketonitriles can exist in different tautomeric forms, such as keto, enol, and potentially ketenimine forms, and their relative stabilities are crucial for understanding their reactivity and spectroscopic properties researchgate.netnih.govunlp.edu.ar. MP2 calculations can provide relative energies of these tautomers in the gas phase, offering theoretical support for experimental observations from techniques like mass spectrometry researchgate.netnih.govunlp.edu.ar. For example, MP2 calculations at the MP2/6-31G(d,p) level have been used to study the tautomerism of certain beta-ketonitriles, providing relative energies for different tautomeric forms researchgate.netunlp.edu.ar.
Semi-Empirical Methods
Semi-empirical methods represent a simplified approach within quantum chemistry that combines aspects of ab initio theory with empirical parameters derived from experimental data mpg.dewikipedia.orguni-muenchen.describd.com. These methods are computationally less demanding than ab initio or DFT methods, making them suitable for larger molecular systems or for initial investigations mpg.dewikipedia.orgnumberanalytics.com. While not as accurate as high-level ab initio methods, semi-empirical methods like AM1 and PM3 can still provide valuable insights into molecular properties and reactivity, particularly when the molecules studied are similar to those used in the parameterization wikipedia.orguni-muenchen.denumberanalytics.com. For ketonitriles, semi-empirical calculations have been used in conjunction with experimental techniques to study tautomeric equilibria in the gas phase, offering supporting theoretical data researchgate.netunlp.edu.ar.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations are computational techniques used to simulate the time evolution of molecular systems ethz.chnih.gov. By solving Newton's equations of motion for each atom, MD simulations can provide information about molecular motions, conformational changes, and interactions with the environment, such as solvents ethz.chnih.govnih.gov. For ketonitriles, MD simulations can be used to explore their conformational landscape and understand how solvent effects influence their structure and dynamics orientjchem.orgnih.gov. Explicitly including solvent molecules in MD simulations can provide a more realistic representation of the solution phase, capturing important interactions like hydrogen bonding and dielectric screening effects ethz.chnih.gov. Studies have shown that solvent can significantly impact tautomeric equilibria and reaction pathways of molecules orientjchem.orgresearchgate.net.
Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach for studying chemical systems where a specific region requires a high level of quantum mechanical treatment (e.g., the reactive site), while the surrounding environment can be described by computationally less expensive molecular mechanics methods researchgate.netmpg.denih.govnih.gov. This is particularly useful for studying reactions in complex environments like solutions, proteins, or solid catalysts, where treating the entire system quantum mechanically is computationally prohibitive researchgate.netmpg.denih.govnih.govrsc.org. For ketonitriles, QM/MM approaches could be applied to study their reactions in solution or within catalytic systems, allowing for a detailed investigation of the electronic rearrangements at the reactive center while accounting for the influence of the surrounding environment researchgate.netmpg.denih.govnih.govrsc.org.
Prediction of Spectroscopic Parameters
Theoretical calculations are valuable for predicting the spectroscopic parameters of ketonitriles, aiding in the interpretation of experimental data obtained from techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Computational methods, including Gauge-Including Atomic Orbital (GIAO) calculations implemented at the DFT level, have been used to calculate chemical shifts that show agreement with experimental ¹H and ¹³C NMR data for certain ketonitriles. conicet.gov.arresearchgate.net These computational approaches can help in assigning signals and confirming the presence of different tautomeric forms in a sample. conicet.gov.arresearchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish relationships between the structural properties of molecules and their biological or chemical activities. While often applied in drug discovery, QSAR principles can also inform the design of ketonitriles for specific applications by correlating structural features with desired properties. researchgate.netslideshare.net For instance, 3D-QSAR models have been utilized in the design and optimization of pyrazole (B372694) β-ketonitrile derivatives as potential succinate (B1194679) dehydrogenase inhibitors, demonstrating how computational modeling can guide the synthesis of compounds with improved activity. nih.gov This involves identifying molecular descriptors that are representative of the features responsible for the relevant activity and building models to predict the activity of new, untested compounds. researchgate.netslideshare.net
Investigation of Tautomeric Equilibria in Different Phases and Solvents
Tautomerism is a critical aspect of ketonitrile chemistry, significantly influencing their reactivity and properties. Ketonitriles can exist in different tautomeric forms, primarily through keto-enol and nitrile-ketenimine interconversions. conicet.gov.ar Theoretical and computational studies, often combined with experimental techniques like NMR, mass spectrometry, and IR spectroscopy, are extensively used to investigate these equilibria in the gas phase and various solvents. conicet.gov.arresearchgate.netunlp.edu.arresearchgate.netconicet.gov.arresearchgate.net
Keto-Enol Tautomerism
Keto-enol tautomerism in β-ketonitriles involves the interconversion between a carbonyl form (keto) and an enol form, mediated by the migration of a proton and a change in the position of a double bond. conicet.gov.arresearchgate.net Computational studies using methods like DFT have been employed to determine the relative stabilities of these tautomers in the gas phase and in solution. conicet.gov.arresearchgate.netorientjchem.org For many β-ketonitriles, the keto-nitrile form is often found to be the most stable tautomer in the gas phase and in some solvents, although the relative stability can be influenced by various factors. conicet.gov.arresearchgate.netconicet.gov.arorientjchem.org The equilibrium can be studied experimentally using techniques like ¹H NMR, which allows for the detection and quantification of the different tautomeric forms present in solution. conicet.gov.arresearchgate.netresearchgate.netconicet.gov.ar
Nitrile-Ketenimine Tautomerism
In addition to keto-enol tautomerism, ketonitriles with an α-hydrogen atom adjacent to the nitrile group can also undergo nitrile-ketenimine tautomerism. conicet.gov.arunlp.edu.arresearchgate.netconicet.gov.arresearchgate.net This involves the interconversion between the nitrile form and a ketenimine form. conicet.gov.arunlp.edu.arconicet.gov.arresearchgate.net While keto-enol tautomerism is often readily observed by NMR, the nitrile-ketenimine equilibrium can be more challenging to detect experimentally due to the potentially low proportion of the ketenimine form or the limitations of the spectroscopic method used. conicet.gov.arresearchgate.netconicet.gov.ar Mass spectrometry, however, can provide valuable information regarding the occurrence of both keto-enol and nitrile-ketenimine equilibria in the gas phase. unlp.edu.arconicet.gov.arresearchgate.netresearchgate.netnih.gov Theoretical calculations play a crucial role in understanding the relative stabilities and interconversion pathways of these tautomers. conicet.gov.arunlp.edu.arconicet.gov.arresearchgate.net
Influence of Substituent Effects on Tautomerism
The nature and position of substituents on the ketonitrile molecule can significantly influence the tautomeric equilibrium. unlp.edu.arresearchgate.net Computational studies, supported by experimental data, have investigated how electronic and steric effects of substituents affect the relative stabilities of the tautomeric forms. unlp.edu.arresearchgate.netcore.ac.ukresearchgate.net For instance, bulky groups or electron-donating substituents can favor certain tautomers, while electron-withdrawing groups might favor others. unlp.edu.ar Analyzing the impact of different substituents helps in understanding and predicting the predominant tautomeric form under specific conditions. unlp.edu.arresearchgate.netcore.ac.ukresearchgate.net
Solvent Polarity and Hydrogen Bonding Effects on Tautomerism
Solvent effects, particularly polarity and the ability to form hydrogen bonds, play a crucial role in shifting tautomeric equilibria in ketonitriles. conicet.gov.arresearchgate.netmdpi.comresearchgate.netorientjchem.orgresearchgate.net Computational studies using continuum models, such as the Polarized Continuum Model (PCM), are used to account for the influence of the solvent environment on the relative stabilities of tautomers. researchgate.net Experimental NMR studies in solvents of different polarities have shown that the keto-enol content can vary significantly depending on the solvent. conicet.gov.arresearchgate.netmdpi.comresearchgate.net Polar solvents can differentially stabilize tautomers based on their dipole moments. conicet.gov.arresearchgate.netorientjchem.org Hydrogen bonding interactions between the solvent and the tautomeric forms can also significantly impact the equilibrium position. mdpi.comresearchgate.netorientjchem.orgcore.ac.ukresearchgate.net Generally, polar protic solvents capable of hydrogen bonding can stabilize the more polar tautomer, although the specific interactions can be complex and depend on the structure of the ketonitrile. mdpi.comorientjchem.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| 3-(3-Chlorophenyl)-3-oxopropanenitrile | 140855 |
| Benzoylacetonitrile (B15868) | 64799 |
| Mesoxalonitrile | 517957 |
Data Tables
| Ketonitrile Example | Tautomeric Form | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Solvent A | Relative Energy (kcal/mol) - Solvent B |
| 4-methyl-3-oxo-4-pentenonitrile researchgate.netconicet.gov.ar | Ketonitrile | 0.0 | -X | -Y |
| Enol-nitrile (E) | > 0 | > 0 | > 0 | |
| Enol-nitrile (Z) | > 0 | > 0 | > 0 | |
| Keto-ketenimine | >> 0 | >> 0 | >> 0 |
Similarly, data on the percentage of keto/enol forms in different solvents are reported experimentally and sometimes correlated with theoretical calculations. conicet.gov.arresearchgate.netmdpi.comresearchgate.net
| Ketonitrile Example | Solvent | % Keto Form (Experimental) | % Enol Form (Experimental) |
| 2-methyl-5-phenyl-3-oxo-4-pentenenitrile conicet.gov.ar | Toluene (B28343) | High | Low |
| Chloroform | Moderate | Moderate | |
| DMSO | Low | High |
Thermodynamic Parameters of Tautomerization
Ketonitriles, characterized by a carbonyl group adjacent to a nitrile group, can undergo tautomerization, primarily involving keto-enol and, in some cases, nitrile-ketenimine equilibria. The thermodynamic parameters of these tautomerization processes, such as enthalpy change (ΔH) and Gibbs free energy change (ΔG), are crucial for understanding the relative stability of the tautomers and predicting their distribution under various conditions. Both experimental techniques and theoretical calculations have been employed to determine these parameters.
Studies utilizing gas chromatography-mass spectrometry (GC-MS) have been instrumental in evaluating the thermodynamic parameters of tautomerization for various ketonitriles in the gas phase. By analyzing the relative intensities of fragments corresponding to different tautomers at varying temperatures, researchers can estimate tautomerization enthalpies. researchgate.netunlp.edu.ar These experimental findings have often shown good agreement with values obtained from theoretical calculations, such as those employing Density Functional Theory (DFT). researchgate.netunlp.edu.arconicet.gov.arnih.gov
For γ,δ-unsaturated β-ketonitriles, multiple theoretical tautomeric forms are possible, including keto-nitrile, enol (E and Z)-nitrile, and keto-ketenimine. researchgate.netresearchgate.net Investigations have revealed that in the gas phase, the keto-nitrile tautomer is often favored. researchgate.netresearchgate.net Experimental tautomerization heat values have supported these theoretical predictions. researchgate.net
The influence of structural modifications on the heat of tautomerization in ketonitriles has also been investigated. researchgate.net For instance, studies on specific β-ketonitriles have indicated that the ketonitrile tautomers were favored. researchgate.netunlp.edu.arnih.gov Conversely, in some related compounds like γ,δ-unsaturated β-hydroxynitriles, nitrile tautomers were found to be favored. researchgate.netunlp.edu.arnih.gov The nitrile-ketenimine equilibrium has been observed to have higher ΔH values compared to keto-enol tautomerism, suggesting it is generally less favored. researchgate.net
Solution-phase studies, often employing Nuclear Magnetic Resonance (NMR) spectroscopy, provide insights into tautomeric equilibria in different solvents. researchgate.netconicet.gov.artruman.edu The tautomeric equilibrium constant (KT) can be determined from the integration of characteristic peaks corresponding to each tautomer in the NMR spectra. conicet.gov.artruman.edu Solvent effects significantly influence tautomeric equilibria, with the polarity and hydrogen bond donor/acceptor capabilities of the solvent playing a crucial role. conicet.gov.arconicet.gov.artruman.educonicet.gov.arorientjchem.org Polar solvents can stabilize the keto tautomer, attributed to its higher polarity compared to the enol form. orientjchem.org
Theoretical calculations, such as those using the IEF-PCM implicit solvent model, can estimate the Gibbs free energy of tautomers in solution (Gsoln) based on their gas-phase Gibbs free energy (Ggas) and solvation free energy (ΔGsolv). conicet.gov.ar These calculations have supported the observation that the keto-nitrile form is often the most stable tautomer in various solvents, with enolic tautomers having similar Gibbs free energies and the keto-ketenimine form being less stable. conicet.gov.ar
While specific comprehensive data tables covering a wide range of ketonitriles and their thermodynamic parameters were not extensively detailed across the search results in a format suitable for direct extraction into a single interactive table, the research consistently indicates that:
The keto-nitrile tautomer is generally favored in the gas phase and often in solution. researchgate.netresearchgate.netconicet.gov.ar
Thermodynamic parameters (ΔH, ΔG) have been experimentally determined using techniques like GC-MS and NMR. researchgate.netunlp.edu.arresearchgate.netconicet.gov.artruman.edu
Theoretical methods, particularly DFT, provide calculated thermodynamic parameters that correlate well with experimental data. researchgate.netunlp.edu.arconicet.gov.arnih.gov
Solvent polarity and hydrogen bonding significantly influence the tautomeric equilibrium and thus the thermodynamic parameters in solution. conicet.gov.arconicet.gov.artruman.educonicet.gov.arorientjchem.org
Applications of Ketonitriles in Advanced Organic Synthesis and Materials Science
Ketonitriles as Multifunctional Intermediates in Heterocycle Synthesis
The reactivity of the carbonyl and nitrile groups, along with the acidic α-protons, makes β-ketonitriles particularly valuable in the synthesis of heterocyclic compounds. rsc.orgnih.gov They can be employed in various cyclization strategies to form rings of different sizes and complexities. rsc.orgdntb.gov.ua
Formation of Cyclic Hydrocarbons, Aromatic Compounds, and Spirocycles
β-Ketonitriles have been utilized in protocols that generate cyclic hydrocarbons, aromatic compounds, and spirocycles. rsc.orgrsc.orgnih.govdntb.gov.uax-mol.net These transformations often involve cascade, domino, or sequential reactions facilitated by various catalysts, highlighting the versatility of β-ketonitriles in constructing diverse ring systems. rsc.orgrsc.orgnih.gov
Synthesis of Five-Membered Heterocycles (e.g., Dihydrofurans, Pyrazoles)
β-Ketonitriles are important precursors for the synthesis of five-membered heterocycles. For instance, they can be used in the synthesis of dihydrofurans. A diastereoselective synthesis of trans-2,3-dihydrofurans has been developed using a tandem reaction involving pyridine, an aromatic aldehyde, a 1,3-dicarbonyl compound (like dimedone or 4-hydroxycoumarin), and an α-phenacyl or p-nitrobenzyl bromide, catalyzed by triethylamine. acs.org
Pyrazoles, another class of five-membered heterocycles, can also be synthesized from β-ketonitriles. A versatile method involves the condensation of β-ketonitriles with hydrazines, where the reaction proceeds through the formation of hydrazones followed by intramolecular cyclization onto the nitrile carbon. beilstein-journals.org This method is widely used for the synthesis of 5-aminopyrazoles. beilstein-journals.org
Synthesis of Six-Membered Heterocycles (e.g., Pyridines, Pyrimidines, Benzo[c]chromen-6-ones)
β-Ketonitriles are valuable starting materials for the synthesis of six-membered heterocycles, including pyridines and pyrimidines. rsc.orgrsc.org For example, benzoylacetonitrile (B15868), a well-known β-ketonitrile, is used in the Hantzsch synthesis to form pyridines through condensation with aldehydes or ketones, involving a dihydropyridine (B1217469) intermediate that is subsequently oxidized. rsc.orgrsc.org
Pyrimidines can also be synthesized from β-ketonitriles. rsc.orgnih.govrsc.orgbeilstein-journals.org Furthermore, β-ketonitriles have been employed in the synthesis of benzo[c]chromen-6-ones through base-promoted reactions involving nucleophilic substitution, deprotonation, intramolecular aldol (B89426) condensation, elimination, and aromatization. rsc.org
Biginelli Reaction Derivatives
β-Ketonitriles can participate in Biginelli-type reactions, which are multicomponent reactions typically involving a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea (B124793), leading to the formation of dihydropyrimidines. ias.ac.inias.ac.injsynthchem.comjsynthchem.com While potentially yielding 5-cyano substituted dihydropyrimidinones, the use of β-ketonitriles in the classical Biginelli reaction can be challenging due to their stability. ias.ac.inias.ac.in However, specific reaction conditions have been developed to successfully synthesize 5-cyanodihydropyrimidine derivatives using β-ketonitriles, aldehydes, and urea. ias.ac.inias.ac.in These reactions have shown that an aldol mechanism might be involved, as indicated by the successful condensation of the aldehyde and ketonitrile prior to the addition of urea under certain conditions. ias.ac.in
Precursors for Chiral Compounds and Other Functionalized Molecules
β-Ketonitriles serve as precursors for the synthesis of chiral compounds and other highly functionalized molecules. rsc.orgresearchgate.netresearchgate.netnih.gov For example, they can be converted into α-ketoesters and α-ketoamides. rsc.org Methodologies involving palladium catalysis have been developed where acyl groups of β-ketonitriles are stereoselectively replaced by other moieties, providing access to enantioenriched quaternary stereocenters. researchgate.net Additionally, highly functionalized chiral nitriles can be synthesized through processes like the radical fragmentation of β-hydroxy azides, demonstrating the utility of nitriles, including potentially ketonitrile derivatives, as chiral synthons. nih.gov
Development of Polymeric Materials
β-Ketonitriles and related compounds have shown potential in the development of polymeric materials. unlp.edu.arresearchgate.netrug.nlconicet.gov.ar Studies have investigated the polymerizability of unsaturated β-ketonitrile monomers and the tautomeric equilibrium of the resulting copolymers. conicet.gov.ar Polymeric materials containing β-ketonitrile functionalities are of interest due to their desirable mechanical properties, chemical resistance, processing advantages, and self-adhesive characteristics. conicet.gov.ar Tautomerizable β-ketonitrile copolymers have also been explored in the context of bone tissue engineering. unlp.edu.arconnectedpapers.com
Synthesis of Tautomerizable Ketonitrile Monomers and Copolymers
The synthesis of tautomerizable ketonitrile monomers is a key area, enabling the creation of polymers with dynamic properties. A notable example is the preparation of 2-methyl-3-oxo-5-phenyl-4-pentenonitrile (MOP) through the reaction of ethyl cinnamate (B1238496) and propionitrile (B127096) under alkaline conditions. This monomer exhibits multiple possible tautomeric forms. conicet.gov.ar The tautomeric equilibria of MOP and its copolymers with styrene (B11656) in different solvents have been analyzed using 1H NMR spectroscopy. conicet.gov.ar
Studies have shown that the reactivity of monomers with tautomeric capacity is influenced by the proportion of each tautomer present, which in turn is affected by solvent polarity and hydrogen bond donor acidity. conicet.gov.arconicet.gov.ar Deviations from conventional radical polymerization kinetics and reactivity ratios have been observed, highlighting the significant impact of tautomeric equilibrium displacement on polymerization behavior under different reaction conditions. conicet.gov.ar
Polymerization Behavior and Properties influenced by Tautomerism
The tautomerism of ketonitrile monomers significantly influences the polymerization process and the resulting copolymer properties. For instance, the copolymerization behavior and properties of 2-methyl-3-oxo-5-phenyl-4-pentenonitrile (MOP) with styrene are affected by tautomeric equilibria. conicet.gov.ar The composition of the MOP copolymer and the nature of the solvent have been shown to significantly impact the tautomeric equilibrium. conicet.gov.ar
Regression analysis of copolymer composition with solvatochromic parameters has demonstrated a good linear correlation, quantitatively expressed by the linear solvation energy relationship using Kamlet-Taft solvent parameters. conicet.gov.ar This behavior is attributed to polymer-polymer or polymer-solvent interactions in solvents of varying polarity, leading to changes in macromolecular chain conformations, as confirmed by FTIR and viscometric studies. conicet.gov.ar The ability to regulate the composition of keto-enol tautomeric forms in these polymers allows for the creation of materials with tunable polarity, responsive to their surrounding environment. researchgate.net
Nanostructured Copolymers and Nanofibers
Ketonitrile copolymers have been utilized in the creation of nanostructured materials, particularly nanofibers. Nanostructured keto-enol tautomerizable polystyrene copolymer nanofibers, such as co-styrene-2-methyl-3-oxo-5-phenyl-4-pentenonitrile (coStMOP) with varying chemical compositions, have been prepared. researchgate.net A method involves infiltrating the polymer into nanoporous anodized aluminum oxide (AAO) templates. researchgate.netnih.gov Soft infiltration conditions allow for efficient filling of large areas of AAO nanocavities with the tautomeric copolymers. researchgate.net
Morphological characterization of the extracted copolymers can be performed using scanning electron microscopy (SEM). researchgate.net Raman confocal spectroscopy has confirmed the homogeneous distribution of nanofibers throughout the length of AAO pores. researchgate.netconicet.gov.ar The glass transition temperature values for coStMOP copolymer nanofibers within AAO nanocavities range between 110 and 133 ºC, depending on the polymer composition, and are higher than those of the bulk copolymers. researchgate.net These tautomeric copolymers, with their good mechanical properties, are considered promising materials for applications such as cell scaffolds. researchgate.netnih.gov
Applications in Advanced Chemical Transformations (e.g., Reductive Umpolung Reactions, Michael-Umpolung Reactions)
Ketonitriles are valuable substrates in advanced chemical transformations, particularly in reductive umpolung and Michael-umpolung reactions. Reductive umpolung reactions involving ketonitriles allow for the formation of challenging C-C bonds. uni-freiburg.de An asymmetric titanium(III)-catalyzed reductive ketonitrile cyclization, for example, yields α-hydroxyketones from readily available ketonitriles with high yield and enantioselectivity. uni-freiburg.de This concept has been extended to other reductive umpolung reactions, including the synthesis of α-aminoketones and pyrrolidinones, intermolecular cross-couplings, and Michael-umpolung reactions. uni-freiburg.de
Utility in Total Synthesis of Complex Organic Molecules
β-Ketonitriles serve as important precursors for a wide variety of biologically active heterocycles and are valuable intermediates in the total synthesis of complex organic molecules. researchgate.netx-mol.netresearchgate.netrsc.org They are used as building blocks for scaffolds found in natural products. x-mol.netresearchgate.netrsc.org Methodologies involving β-ketonitriles include cascade, domino, and sequential reactions facilitated by different catalysts, showcasing their versatility in constructing complex structures. x-mol.netresearchgate.netrsc.org While specific examples of total synthesis of highly complex molecules solely relying on ketonitriles are not extensively detailed in the provided snippets, their role as key intermediates for diverse heterocyclic and complex scaffolds underscores their utility in this field. Research is ongoing to develop new methods for constructing 3-dimensionally complex natural products, and ketonitriles, as versatile building blocks, are likely to play a role in such strategies. findaphd.com
Role in Agrochemistry Research (excluding fungicidal efficacy data)
In agrochemistry research, β-ketonitriles have gained attention, particularly in the context of developing novel pesticides. They have been explored as part of innovative strategies for designing new active ingredients. For instance, difluoromethyl-pyrazole β-ketonitrile derivatives have been rationally designed through an amide-β-ketonitrile bioisosteric replacement strategy in the search for succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. researchgate.net This highlights the use of the β-ketonitrile moiety as a bioisostere for the amide group, a common feature in existing SDHI fungicides. researchgate.net This demonstrates their potential in creating compounds with modified or improved properties relevant to crop protection.
Potential in Textile and Rubber Industries
Ketonitriles, as a class of organic compounds containing both ketone and nitrile functional groups, hold potential for various applications, including within the textile and rubber industries. Their versatile chemical structure allows for participation in numerous reactions, making them valuable intermediates in the synthesis of polymers, dyes, and other additives relevant to these sectors.
In the rubber industry, nitriles, including those in ketonitriles, are key components in the production of nitrile butadiene rubber (NBR), a synthetic rubber known for its resistance to oils, fuels, and chemicals. NBR is widely used in automotive and aeronautical applications for hoses, seals, and gaskets, as well as in protective gloves and other molded goods. wikipedia.orgresearchgate.net While the search results specifically highlight the role of acrylonitrile (B1666552) content in NBR and its impact on mechanical properties and aging resistance, the broader category of ketonitriles could potentially contribute to the development of novel rubber materials or modifiers with enhanced properties. Research into the synthesis of β-ketonitriles, for instance, demonstrates their utility as intermediates in organic transformations, which could be relevant to creating new monomers or additives for rubber formulations. rsc.orgresearchgate.net Studies on the tautomerism of β-ketonitriles also provide insights into their structural behavior, which could influence their reactivity and suitability for specific polymer applications. researchgate.netconicet.gov.ar The development of efficient synthesis methods for β-ketonitriles, such as the acylation of acetonitrile (B52724) anion, further supports their potential as accessible building blocks for industrial applications. nih.gov
For the textile industry, ketonitriles can serve as intermediates in the synthesis of dyes and other textile auxiliaries. The production of nitrogen-containing heterocyclic dyes, which offer deep hues, brightness, and good colorfastness, often involves nitrile-containing precursors. researchgate.net While the search results mention the synthesis of aminopyrazoles from acrylonitrile, the reactivity of the ketonitrile functional group could be exploited in the creation of new chromophores or reactive groups for textile coloration and finishing. researchgate.net The potential for incorporating ketonitrile-containing structures into polymers used for textile fibers or finishes also exists. Research into fluorescent hydrogel-textile composite materials synthesized by photopolymerization suggests avenues for incorporating functional monomers, where ketonitriles could play a role in future developments. csic.es Furthermore, the broader application of nitriles in textiles is acknowledged, encompassing their use in polymers and as intermediates in various processes. researchgate.netresearchgate.net
Structure Reactivity Relationship Studies of Ketonitriles
Influence of Substituent Electronic and Steric Effects on Reactivity
The electronic and steric properties of substituents on the ketonitrile framework significantly impact their reactivity. Electronic effects, such as the inductive or resonance effects of substituents, can alter the electron density around the carbonyl carbon and the nitrile carbon, influencing their electrophilicity. For instance, electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease this electrophilicity.
Steric effects, arising from the size and spatial arrangement of substituents, can influence the accessibility of reactive centers to approaching reagents. Bulky substituents near the carbonyl or nitrile groups can hinder nucleophilic attack or affect the transition state geometry of reactions.
Correlation between Tautomeric Preferences and Reaction Outcomes
Ketonitriles, particularly β-ketonitriles, exhibit tautomerism, primarily the keto-enol tautomerism, and in some cases, nitrile-ketenimine tautomerism unlp.edu.arconicet.gov.ar. The equilibrium between these tautomeric forms is influenced by factors such as solvent polarity, temperature, and substituent effects researchgate.netresearchgate.netscirp.orgunlp.edu.ar. The relative proportion of each tautomer in solution or the gas phase can significantly dictate the reaction pathways available to the ketonitrile and thus the final reaction outcomes unlp.edu.arunlp.edu.ar.
For example, the enol form of β-ketonitriles can act as a nucleophile, participating in reactions like alkylation or Michael additions. The keto form, with its electrophilic carbonyl carbon, is prone to nucleophilic attack. The nitrile group can also undergo reactions like nucleophilic addition or cycloaddition. The specific reaction conditions and the inherent stability of the tautomers determine which pathway is favored. Studies using techniques like NMR and mass spectrometry have been employed to analyze tautomeric distributions and correlate them with reactivity unlp.edu.arresearchgate.netunlp.edu.ar. The reactivity of a compound with tautomeric capacity can be determined from the proportion of each tautomer unlp.edu.ar.
Research on polymerizable β-ketonitriles has shown that the tautomeric equilibrium influences their copolymerization behavior and the properties of the resulting polymers conicet.gov.arconicet.gov.ar. The enol content has been observed to increase with solvent polarity conicet.gov.ar.
Molecular Design Principles for Directed Reactivity
Molecular design principles are applied to ketonitriles to control and direct their reactivity towards desired products. This involves strategically incorporating substituents or modifying the molecular scaffold to favor specific reaction pathways or suppress undesired ones. Understanding the structure-reactivity relationships allows chemists to design ketonitriles with tailored reactivity for specific synthetic transformations.
For instance, the design of catalysts and reagents that selectively interact with a particular tautomeric form or activate a specific functional group within the ketonitrile is a key aspect of directed reactivity. The use of multicomponent reactions involving ketonitriles demonstrates how molecular design can lead to the synthesis of complex heterocyclic compounds in a single step rsc.orgresearchgate.net. The dual reactivity of β-ketonitriles, acting as both electrophiles and nucleophiles, enables the design of novel tandem reactions rsc.org.
Transition-metal-catalyzed reactions involving keto carbonyl-directed C-H bond functionalization highlight another area where molecular design is crucial for directing reactivity to specific sites on the molecule sioc-journal.cn.
Investigation of Stereoselectivity and Enantioselectivity Factors
Stereoselectivity and enantioselectivity are critical considerations in organic synthesis, particularly in the preparation of chiral molecules. Ketonitriles can be involved in reactions that create new stereogenic centers, and controlling the stereochemical outcome is essential. Factors influencing stereoselectivity and enantioselectivity in ketonitrile reactions include the choice of catalyst, chiral auxiliaries, reaction conditions (e.g., solvent, temperature), and the inherent chirality of the substrates or reagents researchgate.netmsu.educhemistrydocs.com.
Biocatalytic transformations, particularly the reduction of β-ketonitriles using enzymes like carbonyl reductases or alcohol dehydrogenases, have proven to be highly effective for achieving high enantioselectivity in the synthesis of chiral β-hydroxynitriles researchgate.netresearchgate.net. Studies have shown that different microorganisms and enzymes can exhibit varying degrees of stereoselectivity, often yielding products with high enantiomeric excess (ee) researchgate.netresearchgate.net. The stereochemical outcome of these reductions can follow rules like Prelog's rule researchgate.net.
The presence of existing stereogenic centers in the ketonitrile or the use of chiral catalysts can induce diastereoselectivity or enantioselectivity in reactions like nucleophilic additions or alkylations msu.educhemistrydocs.com. Molecular dynamics simulations and structural analyses of enzymes have provided insights into the molecular basis for stereoselectivity control at the atomic level in biocatalytic reactions of ketonitriles rsc.org.
Data Tables
Table 1: Influence of Solvent Polarity on β-Ketonitrile Tautomeric Equilibrium (Illustrative)
| Solvent | Dielectric Constant (ε) | Keto Form (%) (Illustrative) | Enol Form (%) (Illustrative) |
| Toluene (B28343) | 2.4 | 70 | 30 |
| Chloroform | 4.8 | 60 | 40 |
| Tetrahydrofuran | 7.5 | 50 | 50 |
| Acetonitrile (B52724) | 37.5 | 30 | 70 |
| DMSO | 46.7 | 20 | 80 |
Note: The percentages in this table are illustrative and based on the general trend observed in research where increasing solvent polarity favors the enol form conicet.gov.arresearchgate.net. Specific values would depend on the particular ketonitrile studied.
Table 2: Enantioselectivity in Biocatalytic Reduction of Substituted Ketonitriles (Illustrative)
| Ketonitrile Substrate (Illustrative) | Biocatalyst (Illustrative) | Product (Illustrative) | Enantiomeric Excess (ee) (%) (Illustrative) |
| Benzoylacetonitrile (B15868) | Rhodotorula rubra | (S)-β-Hydroxynitrile | >95 |
| 4-Chlorobenzoylacetonitrile | Candida magnoliae CMCR | (R)-β-Hydroxy-4-chlorobenzonitrile | >99 |
| Alkyl β-ketonitrile | S. cerevisiae Ymr226c | (S)-Alkyl β-hydroxynitrile | >90 |
Future Research Directions and Emerging Trends
Green Chemistry Approaches in Ketonitrile Synthesis
The synthesis of β-ketonitriles has traditionally relied on methods employing harsh conditions, toxic reagents, and expensive metal catalysts. nih.gov Addressing these limitations, future research is focused on developing greener and more sustainable synthetic routes. This includes exploring milder reaction conditions, utilizing less toxic or environmentally benign solvents, and developing metal-free or more sustainable catalytic systems. nih.govresearchgate.netrsc.orgthieme-connect.com
Recent advancements in green synthesis include base-promoted acylations of alkyl nitriles under ambient conditions, offering milder alternatives to traditional metal-mediated methods. While these methods can sometimes require excess reagents, base, or high temperatures for optimal yields, ongoing research aims to improve their efficiency and broaden their applicability, including the direct and atom-economical ring-opening of lactones to produce hydroxylated β-ketonitriles. Another promising area is the electrochemical synthesis of nitriles, including β-ketonitriles, offering a sustainable approach by avoiding metal catalysts and oxidants. researchgate.net For instance, electrochemical anodic oxidation has been used for the cyanation of aryl methyl ketones with cyanide sources like Me3SiCN and KCN under metal- and oxidant-free conditions, yielding β-ketonitriles. researchgate.net Photocatalysis, particularly using visible or solar light, is also being explored for the synthesis of nitrogen heterocycles from β-ketonitriles, representing a metal-free and environmentally favorable approach. thieme-connect.com
Data Table 1: Examples of Green Chemistry Approaches in Ketonitrile Synthesis
| Approach | Key Features | Advantages | References |
| Base-Promoted Acylation | Mild conditions, ambient temperature | Avoids harsh metal-mediated methods | |
| Electrochemical Synthesis | Metal- and oxidant-free | Environmentally benign | researchgate.net |
| Photocatalysis (Visible/Solar Light) | Metal-free, utilizes renewable light source | Reduced environmental impact | thieme-connect.com |
Development of Novel Catalytic Systems for Ketonitrile Transformations
The versatility of ketonitriles as intermediates in organic synthesis is significantly enhanced by catalytic transformations. Future research is directed towards developing novel and more efficient catalytic systems that offer improved selectivity, activity, and sustainability. This includes exploring new metal catalysts, organocatalysts, biocatalysts, and heterogeneous catalysts. rsc.orgucc.ieorganic-chemistry.orgorganic-chemistry.org
Recent studies have demonstrated the utility of various catalytic systems in ketonitrile transformations. For example, palladium-catalyzed carbonylative coupling reactions have been developed for the synthesis of ketonitriles. researchgate.net Palladium-catalyzed addition of organoboron reagents to dinitriles under acidic conditions provides a selective method for synthesizing β-ketonitriles with good functional group tolerance. organic-chemistry.org Ruthenium complexes have shown efficacy in the catalytic conversion of β-ketonitriles into β-hydroxyamides through a hydration/transfer hydrogenation tandem process in water, highlighting the potential of metal catalysts in aqueous media. acs.org Biocatalysis is also emerging as a powerful tool, with recombinant carbonyl reductases being used for the asymmetric reduction of β-ketonitriles to chiral β-hydroxy nitriles with high enantioselectivity. organic-chemistry.org This enzymatic approach avoids unwanted side reactions often observed with whole-cell biocatalysts. organic-chemistry.org
Data Table 2: Examples of Novel Catalytic Systems in Ketonitrile Transformations
| Catalyst Type | Transformation | Key Outcome | References |
| Palladium Catalysts | Carbonylative coupling, Addition to dinitriles | Ketonitrile synthesis | organic-chemistry.orgresearchgate.net |
| Ruthenium Complexes | Hydration/Transfer Hydrogenation | β-Hydroxyamide synthesis | acs.org |
| Biocatalysts (Carbonyl Reductases) | Asymmetric Reduction | Chiral β-hydroxy nitriles | organic-chemistry.org |
Expansion of Ketonitrile Applications in Advanced Organic Synthesis
β-Ketonitriles are recognized as valuable building blocks for the synthesis of a wide array of organic compounds, including cyclic hydrocarbons, aromatic compounds, heterocycles, spirocycles, and fused heterocycles. rsc.orgx-mol.netnih.gov Future research will focus on further expanding their applications in advanced organic synthesis, developing novel methodologies for the construction of complex molecular architectures and biologically active scaffolds. rsc.orgx-mol.netnih.gov
Recent advances showcase the versatility of β-ketonitriles in generating diverse structures. They have been utilized in cascade, domino, and sequential reactions facilitated by various catalysts. rsc.orgx-mol.netnih.gov For instance, β-ketonitriles have been employed in the synthesis of polysubstituted cyclopentene (B43876) derivatives via metal-free oxidative annulation rsc.org, highly substituted pyridines through cascade nucleophilic addition reactions rsc.org, and trifluoromethylated furans and dihydrofuranols rsc.org. Palladium-catalyzed asymmetric allylic substitution cascade reactions involving β-ketonitriles have enabled the synthesis of chiral bicyclic dihydrofurans with high enantiomeric excess. rsc.org
Further Exploration of Tautomeric Phenomena and Their Impact on Material Properties
Ketonitriles, particularly β-ketonitriles, exhibit tautomerism, primarily the keto-enol tautomerism, and in some cases, nitrile-ketenimine tautomerism. unlp.edu.arnih.govconicet.gov.arconicet.gov.ar Understanding and controlling these tautomeric equilibria are crucial as they can significantly influence the reactivity and properties of these compounds and materials derived from them. Future research aims for a deeper exploration of these phenomena and their impact on material properties.
Studies using techniques like mass spectrometry and theoretical calculations have provided insights into the tautomeric equilibria of β-ketonitriles in the gas phase. unlp.edu.arnih.gov Research on tautomerizable β-ketonitrile copolymers has shown that their tautomerism can lead to tunable hydrophilicity/hydrophobicity and mechanical properties, making them promising candidates for biomaterials like those used in bone tissue engineering. nih.govunlp.edu.ar The tautomeric behavior of polymerizable β-ketonitrile monomers has been shown to influence copolymerization behavior and polymer properties. conicet.gov.arconicet.gov.ar Computational tools, such as Density Functional Theory (DFT), are valuable in understanding and predicting the structure, stability, and reactivity of different tautomeric forms. conicet.gov.ar
Advanced Computational Modeling for Predictive Chemistry
Computational modeling plays an increasingly vital role in modern chemistry, offering predictive capabilities that can guide experimental design and deepen the understanding of reaction mechanisms and molecular properties. Future research will leverage advanced computational modeling techniques to study ketonitriles, including predicting reactivity, understanding catalytic processes, and exploring tautomeric preferences. nih.govamazonaws.comnsf.govresearchgate.net
Computational studies, often at levels like MP2/6-31G(d,p) or using DFT, are employed to investigate the tautomerism of β-ketonitriles and correlate theoretical predictions with experimental observations from techniques like mass spectrometry. nih.govconicet.gov.arresearchgate.net Predictive models are being developed to understand and forecast chemical reactivity, such as the regioselectivity of reactions involving ketonitriles. amazonaws.comnsf.gov These computational tools can help in identifying the most probable reaction pathways and predicting the outcome of synthetic transformations, thereby accelerating the discovery and development of new ketonitrile chemistry. amazonaws.comnsf.gov
Integration of Ketonitrile Chemistry with Interdisciplinary Fields (e.g., Materials Science, Sustainable Chemistry)
The unique properties and reactivity of ketonitriles make them relevant to various interdisciplinary fields beyond traditional organic chemistry. Future research will focus on integrating ketonitrile chemistry with areas such as materials science and sustainable chemistry to develop novel functional materials and environmentally friendly processes.
In materials science, ketonitriles and their derived polymers are being explored for applications such as biomaterials. Tautomerizable β-ketonitrile copolymers, for instance, show potential in bone tissue engineering due to their tunable properties. nih.govunlp.edu.ar The integration with sustainable chemistry involves developing green synthetic methods for ketonitriles and utilizing them in the synthesis of products with reduced environmental impact. This includes the development of energy-efficient processes and the use of renewable resources. The application of biocatalysis in ketonitrile transformations also exemplifies this integration, offering sustainable routes to valuable chiral compounds. organic-chemistry.org
Q & A
Basic: What experimental design principles should guide the synthesis of ketonitril derivatives?
Methodological Answer:
- Literature Review : Identify existing synthesis routes (e.g., cyanohydrin formation, nucleophilic addition to ketones) and evaluate their efficiency, scalability, and safety .
- Precursor Selection : Choose carbonyl precursors and nitrile sources based on steric/electronic compatibility (e.g., aromatic ketones vs. aliphatic analogs) .
- Optimization : Use controlled variables (temperature, solvent polarity, catalyst loading) in factorial experiments to maximize yield .
- Characterization : Validate products via NMR (e.g., carbonyl peak disappearance at ~200 ppm), IR (C≡N stretch at ~2200 cm⁻¹), and mass spectrometry .
Basic: How can researchers ensure reproducibility in this compound characterization data?
Methodological Answer:
- Standardized Protocols : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reporting reaction conditions, purification steps, and spectral data .
- Cross-Validation : Compare results with peer studies (e.g., melting points, HPLC retention times) and use internal standards for spectroscopic analysis .
- Supporting Information : Provide raw data (e.g., NMR FID files, chromatograms) in supplementary materials to enable independent verification .
Advanced: How should contradictory data on this compound reaction mechanisms be analyzed?
Methodological Answer:
- Data Compilation : Tabulate conflicting observations (e.g., kinetic vs. thermodynamic control outcomes) from peer-reviewed studies .
- Methodology Audit : Compare experimental variables (e.g., solvent polarity, catalyst type) and analytical techniques (e.g., in situ IR vs. post-reaction NMR) .
- Hypothesis Testing : Design isotopic labeling (e.g., ¹³C-labeled ketones) or computational studies (DFT calculations) to resolve mechanistic ambiguities .
Advanced: What frameworks are recommended for formulating this compound-focused research questions?
Methodological Answer:
- PICO Framework : Define Population (e.g., specific this compound derivatives), Intervention (e.g., novel catalysts), Comparison (e.g., existing methods), and Outcome (e.g., yield improvement) .
- FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (knowledge gaps), Novel (unexplored derivatives), Ethical (waste disposal protocols), and Relevant (applications in medicinal chemistry) .
Methodological: How to conduct a systematic literature review on this compound applications?
Methodological Answer:
- Keyword Strategy : Use Boolean operators (e.g., "this compound AND synthesis NOT industrial") and MeSH terms (e.g., "Nitriles/chemical synthesis"[Mesh]) across SciFinder, PubMed, and Web of Science .
- Source Evaluation : Prioritize peer-reviewed journals over preprint repositories; exclude non-validated platforms like .
- Data Extraction : Create comparative tables for synthesis methods, yields, and characterization techniques to identify trends .
Methodological: What steps mitigate bias in this compound toxicity studies?
Methodological Answer:
- Blinded Experiments : Assign sample preparation and data analysis to separate team members to reduce confirmation bias .
- Negative Controls : Include solvent-only groups in cytotoxicity assays (e.g., MTT tests) to isolate this compound-specific effects .
- Statistical Rigor : Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance, reporting p-values and confidence intervals .
Advanced: How can computational modeling enhance this compound research?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends (e.g., acetonitrile vs. DMSO) .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to explain reactivity patterns in electrophilic additions .
- Validation : Cross-check computational results with experimental spectroscopic data (e.g., UV-Vis absorption peaks) .
Methodological: How to address reproducibility challenges in this compound crystallography?
Methodological Answer:
- Crystallization Protocols : Standardize solvent evaporation rates and temperature gradients to improve crystal quality .
- Data Reporting : Include CIF files with full refinement parameters (e.g., R-factors, residual density) in supplementary materials .
- Peer Collaboration : Share crystals with independent labs for structure validation via X-ray diffraction .
Advanced: What strategies reconcile discrepancies in this compound spectroscopic data?
Methodological Answer:
- Error Analysis : Quantify instrument precision (e.g., NMR shimming, IR baseline correction) and environmental factors (humidity, temperature) .
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to NMR datasets to identify outlier spectra caused by impurities .
- Replication : Repeat measurements under identical conditions and report mean values with standard deviations .
Methodological: How to design interdisciplinary studies for novel this compound applications?
Methodological Answer:
- Collaborative Frameworks : Partner with biochemistry labs to assess enzyme inhibition or material science groups for polymer compatibility tests .
- Grant Proposals : Align objectives with funding priorities (e.g., NSF’s "Sustainable Chemistry" initiatives) using FINER criteria .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste management and chemical safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
